molecular formula C15H14BrN3O B3081798 5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1111638-42-6

5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B3081798
CAS RN: 1111638-42-6
M. Wt: 332.19 g/mol
InChI Key: FHEWEUQKCHNLAQ-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocycle . It has an empirical formula of C6H4BrN3 and a molecular weight of 198.02 . This compound is considered a medicinally privileged structure .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, a variety of pyrazolo[3,4-b]pyridine derivatives have been synthesized . The synthesis process involves the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . The products were further modified via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .


Molecular Structure Analysis

The molecular structure of 5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is characterized by a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is aromatic, stable, flat, and is an isostere of naphthalene .

Scientific Research Applications

  • Antimicrobial Activity

    • Novel sulfur-containing pyrazole-pyridine hybrids, including derivatives related to 5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, have been synthesized and investigated for their antimicrobial activity against bacterial and fungal strains. These compounds exhibited promising activity, particularly against gram-negative E. coli and C. albicans, indicating potential for therapeutic applications in combating infections (Desai, Jadeja, & Khedkar, 2022).
  • Spectral Analysis and Quantum Studies

    • Research involving the synthesis of compounds related to 5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has been conducted, focusing on their spectral analysis and quantum studies. These studies contribute to a deeper understanding of the structural and electronic properties of these compounds, which can be vital for their application in various scientific fields (Halim & Ibrahim, 2022).
  • Synthesis of New Polyheterocyclic Ring Systems

    • This compound has been used as a precursor for creating new polyheterocyclic ring systems, leading to the synthesis of diverse derivatives with potential applications in medicinal chemistry and material sciences. The in vitro antibacterial properties of these newly synthesized compounds have been evaluated, showing significant potential (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
  • Photodynamic Therapy Application in Cancer Treatment

    • The compound and its derivatives have been studied for their photophysical and photochemical properties, particularly in the context of photodynamic therapy for cancer treatment. These studies are crucial for developing new therapeutic agents that can be activated by light to treat cancer more effectively (Pişkin, Canpolat, & Öztürk, 2020).
  • Analgesic and Anti-inflammatory Activities

    • Derivatives of 5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These findings suggest potential applications in the development of new drugs for pain and inflammation management (Chamakuri, Muppavarapu, & Yellu, 2016).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-10-14-7-12(16)8-17-15(14)19(18-10)9-11-3-5-13(20-2)6-4-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEWEUQKCHNLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)Br)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151651
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111638-42-6
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111638-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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